2-(2-(3-((4-méthylpipéridin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acétamido)benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

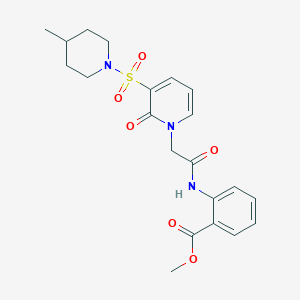

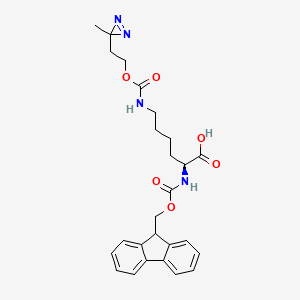

Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

La réaction de couplage croisé de Suzuki–Miyaura (SM) est une méthode puissante pour la formation de liaisons carbone-carbone. Elle implique le couplage de composés organoborés avec des halogénures organiques ou des pseudohalogénures (tels que les halogénures d'aryle ou de vinyle). Le succès du couplage SM réside dans ses conditions de réaction douces, sa tolérance aux groupes fonctionnels et sa nature écologiquement saine. Un élément clé du couplage SM est l'utilisation de réactifs organoborés, qui jouent un rôle crucial dans la transmétallation avec des catalyseurs au palladium .

Réactifs organoborés : Plusieurs classes de réactifs organoborés ont été développées pour le couplage SM. Parmi eux, les esters boroniques (y compris les esters boroniques de pinacol) sont largement utilisés. Les esters boroniques de pinacol sont stables, faciles à manipuler et disponibles dans le commerce. Ils servent de blocs de construction précieux en synthèse organique. La partie bore de ces esters peut être convertie en divers groupes fonctionnels, ce qui les rend polyvalents pour diverses transformations .

Applications :- Hydrométhylation : Une étude récente a démontré la protodéboronation catalytique des esters boroniques alkyliques, permettant une hydrométhylation formelle des alcènes anti-Markovnikov. Cette transformation est précieuse mais inconnue auparavant. La méthode a été appliquée au (−)-Δ8-THC protégé par méthoxy et au cholestérol .

Conception et administration de médicaments

Les acides boroniques et leurs esters sont essentiels dans la découverte et l'administration de médicaments. Ils servent de vecteurs pour la capture neutronique et peuvent être conçus en médicaments contenant du bore. Cependant, leur stabilité dans l'eau reste un défi, et des recherches supplémentaires sont nécessaires pour améliorer leurs propriétés .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Propriétés

IUPAC Name |

methyl 2-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-8-5-11-23(20(18)26)14-19(25)22-17-7-4-3-6-16(17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSWNKPEHRBEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2445294.png)

![2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2445295.png)

![N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2445297.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2445315.png)